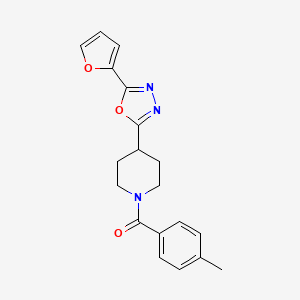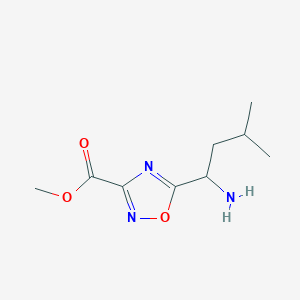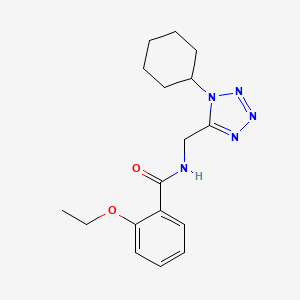![molecular formula C16H14N2O3S B2867995 N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide CAS No. 899732-64-0](/img/structure/B2867995.png)
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide, also known as N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit diverse biological activities . They have been reported to act as inhibitors of various enzymes, including urease , cyclooxygenase (COX) , and topoisomerase II .
Mode of Action
The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, as a urease inhibitor, it can prevent the hydrolysis of urea into ammonia and carbon dioxide . As a COX inhibitor, it can suppress the biosynthesis of prostaglandins, which are involved in inflammation and pain . As a topoisomerase II inhibitor, it can cause DNA double-strand breaks, leading to cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. In the case of COX inhibition, it affects the metabolism of arachidonic acid to prostaglandins and leukotrienes . This can lead to a reduction in inflammation and pain. In the case of topoisomerase II inhibition, it interferes with the process of DNA replication, transcription, and repair .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives can be influenced by factors such as their chemical structure, route of administration, and the presence of functional groups .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets. For instance, inhibition of urease can prevent the formation of ammonia, which can be harmful to cells . Inhibition of COX can reduce inflammation and pain . Inhibition of topoisomerase II can lead to DNA damage and cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown promising activity against M. tuberculosis
Cellular Effects
Some benzothiazole derivatives have demonstrated significant anti-inflammatory activity . They have been found to inhibit COX-1, an enzyme involved in inflammation, and have shown inhibition of albumin denaturation
Molecular Mechanism
It is known that benzothiazole derivatives can interact with various biomolecules at the molecular level . For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions
Dosage Effects in Animal Models
The effects of different dosages of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide in animal models have not been reported. It is known that benzothiazole derivatives have shown significant anti-inflammatory activity
Metabolic Pathways
Benzothiazole derivatives are known to interact with various enzymes and cofactors
Transport and Distribution
Benzothiazole derivatives are known to interact with various transporters and binding proteins
Subcellular Localization
Benzothiazole derivatives are known to interact with various biomolecules, suggesting that they may be localized to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide typically involves the coupling of 2-amino benzothiazole with 3,5-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves more efficient and scalable methods such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, one-pot multicomponent reactions are employed to streamline the synthesis process and minimize the need for purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the benzamide moiety
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes, pigments, and photographic sensitizers
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide
- N-(benzo[d]thiazol-2-yl)-2-morpholinobenzamide
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenylbenzamide
Uniqueness
N-(benzo[d]thiazol-6-yl)-3,5-dimethoxybenzamide is unique due to the presence of methoxy groups at the 3 and 5 positions of the benzamide moiety, which can enhance its biological activity and improve its pharmacokinetic properties. This structural modification can lead to increased potency and selectivity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-5-10(6-13(8-12)21-2)16(19)18-11-3-4-14-15(7-11)22-9-17-14/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTICCERTXSJGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-chloro-N-[4-fluoro-2-(trifluoromethyl)phenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2867913.png)
![2-Amino-4-(4-methoxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2867914.png)




![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2867922.png)
![tert-butyl N-{[(2S,4S)-1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methyl}carbamate](/img/structure/B2867923.png)
![N-CYCLOPENTYL-2-{[5-(4-METHOXYPHENYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}ACETAMIDE](/img/structure/B2867924.png)
![2-Chloro-N-methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]acetamide](/img/structure/B2867925.png)

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2867927.png)
![(2E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2867929.png)

